molecular formula C21H20BrFN2O2 B15361899 6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

Cat. No.: B15361899
M. Wt: 431.3 g/mol
InChI Key: KGKSKQSZDVBBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is a complex organic compound characterized by its bromine and fluorine atoms on the pyridine ring, and two methoxyphenylmethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves multiple steps, starting with the bromination and fluorination of pyridine derivatives. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct placement of the halogens on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Replacement of halogen atoms with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and fluorine atoms make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating diseases such as cancer and inflammation.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to these targets, leading to various biological responses. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

  • 6-Bromo-4-fluoro-N-(4-methoxyphenyl)methylpyridin-2-amine

  • 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

Uniqueness: 6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine stands out due to the presence of both bromine and fluorine atoms on the pyridine ring, which significantly affects its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance and potential of this compound in various scientific and industrial applications. Further research and development may uncover even more uses for this intriguing compound.

Properties

Molecular Formula

C21H20BrFN2O2

Molecular Weight

431.3 g/mol

IUPAC Name

6-bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H20BrFN2O2/c1-26-18-7-3-15(4-8-18)13-25(21-12-17(23)11-20(22)24-21)14-16-5-9-19(27-2)10-6-16/h3-12H,13-14H2,1-2H3

InChI Key

KGKSKQSZDVBBQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=CC(=C3)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.